

IUPAC name for C₇F₈

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octafluorotoluene*

Cat. No.: *B1221213*

[Get Quote](#)

An In-depth Technical Guide to 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene (C₇F₈)

Introduction

1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene, a compound with the chemical formula C₇F₈, is a highly fluorinated aromatic compound.^[1] Also widely known by its common names **octafluorotoluene** and **perfluorotoluene**, it is a colorless liquid with a unique set of properties stemming from its heavily fluorinated structure.^{[2][3][4]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its remarkable stability and utility as a synthetic building block make it a significant compound in the fields of materials science, pharmaceuticals, and electronics.^{[1][2]}

Chemical and Physical Properties

Octafluorotoluene is a dense, clear liquid with a boiling point of 104 °C and a melting point of -65.6 °C.^{[2][5]} Its high degree of fluorination results in distinct physical and chemical characteristics, which are summarized below.

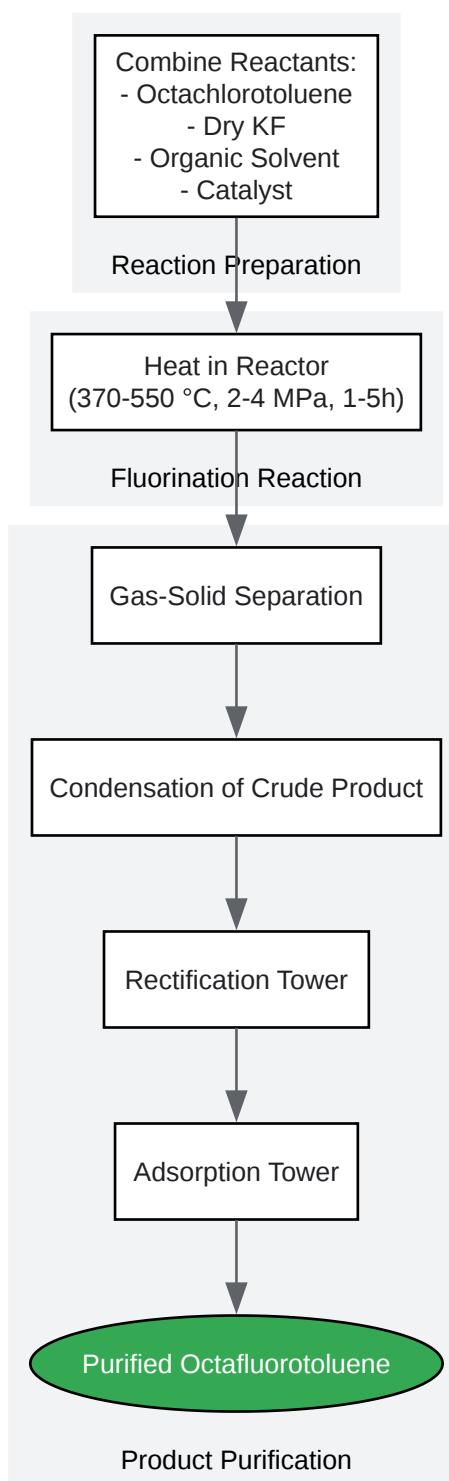
Property	Value	Reference(s)
IUPAC Name	1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene	[4] [6]
Synonyms	Octafluorotoluene, Perfluorotoluene, Pentafluorobenzotrifluoride	[1] [2] [4]
CAS Number	434-64-0	[1] [2] [3]
Molecular Formula	C ₇ F ₈	[1] [2]
Molecular Weight	236.06 g/mol	[1] [2] [7]
Appearance	Colorless to almost colorless clear liquid	[1] [3] [4]
Density	1.666 g/mL at 25 °C	[2] [7]
Boiling Point	104 °C	[1] [2] [7]
Melting Point	-66 °C / -65.6°C	[1] [5]
Flash Point	20 °C (68 °F) - closed cup	[7]
Refractive Index	n _{20/D} 1.368	[2] [7]
Solubility	Sparingly soluble in water. Soluble in Chloroform, slightly in Methanol.	[3] [5]

Synthesis and Reactivity

Octafluorotoluene's stability and reactivity make it a versatile reagent in organic synthesis. It is particularly noted as a substrate for SNAr (Nucleophilic Aromatic Substitution) reactions, which can proceed even at room temperature.

Experimental Protocol: Preparation from Octachlorotoluene

A patented method describes the synthesis of **octafluorotoluene** via a halogen exchange reaction from octachlorotoluene.[\[8\]](#)


Materials:

- Octachlorotoluene
- Dry Potassium Fluoride (KF)
- Organic Solvent (e.g., Tetruglyme, Sulfolane, or Diphenyl ether)
- Fluorination Catalyst

Procedure:

- Combine 100 parts by weight of octachlorotoluene, 100-300 parts of dry KF, 300-800 parts of an organic solvent, and 5-15 parts of a fluorination catalyst in a suitable reactor.[\[8\]](#)
- Gradually heat the reaction mixture. The reaction is carried out at a temperature of 370-550 °C and a pressure of 2-4 MPa.[\[8\]](#)
- The reaction is maintained for a duration of 1-5 hours.[\[8\]](#)
- Upon completion, the gaseous crude product is passed through a gas-solid separator and then condensed.
- The collected condensate (crude **octafluorotoluene**) is then purified by rectification.[\[8\]](#)
- The final product can be further purified by passing it through a resin-filled adsorption tower.[\[8\]](#)

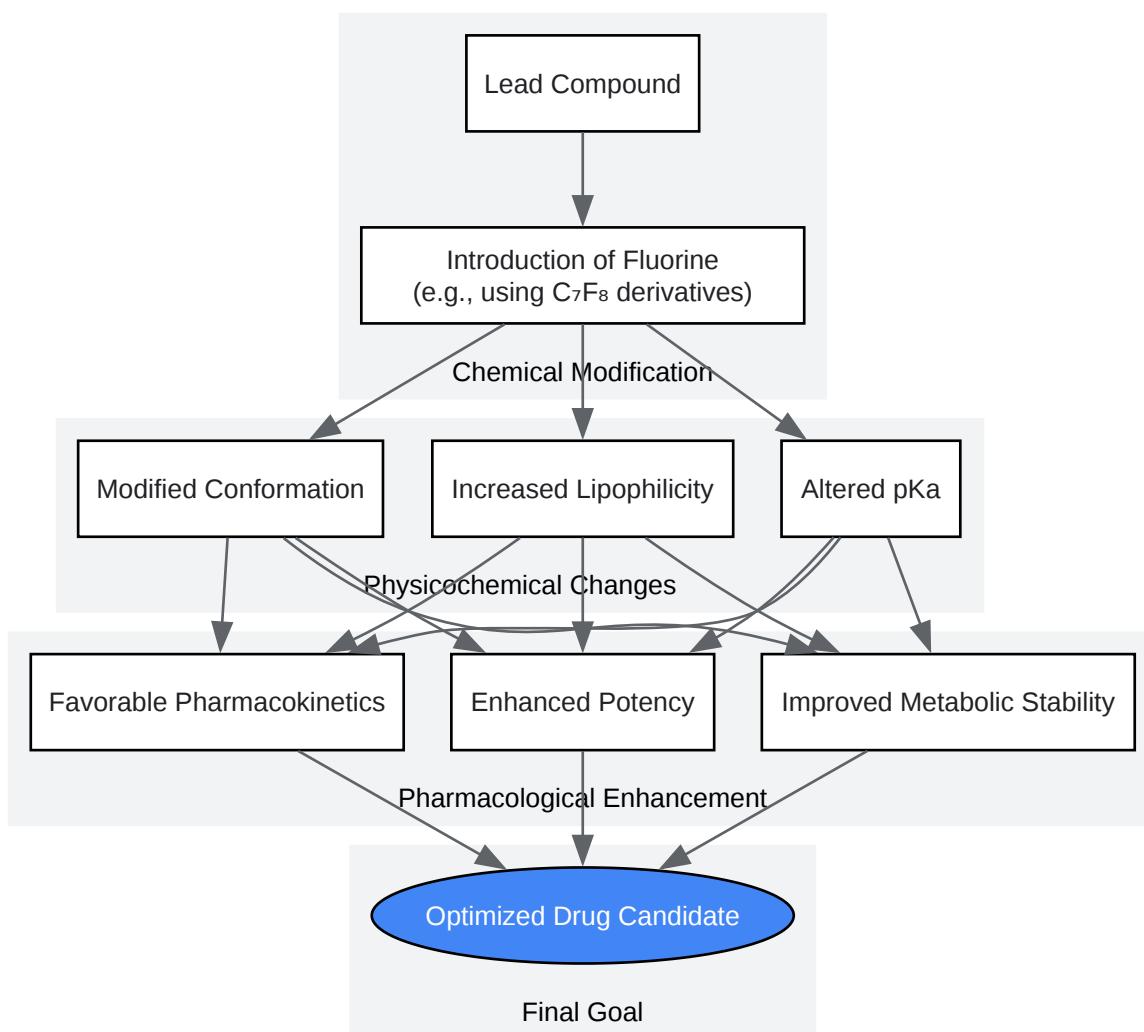
Below is a workflow diagram illustrating this synthesis process.

Synthesis Workflow of Octafluorotoluene

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the synthesis of **Octafluorotoluene**.

Applications in Research and Drug Development


Octafluorotoluene serves as a critical building block and solvent in various high-tech applications.^[2] Its fully fluorinated aromatic ring is valuable for producing fluoropolymers and specialty chemicals.^{[1][2]}

Role in Medicinal Chemistry

In the pharmaceutical industry, **octafluorotoluene** is a key intermediate for introducing fluorine atoms into bioactive molecules.^[2] The strategic incorporation of fluorine can significantly enhance a drug candidate's properties:

- Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.^[2]
- Potency and Efficacy: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets.^{[2][9]}
- Permeability and Pharmacokinetics: Judicious fluorination can influence a molecule's lipophilicity and membrane permeability.^[9]

The diagram below illustrates the logical relationship between fluorination and its impact on drug properties.

[Click to download full resolution via product page](#)

Caption: The role of fluorination in enhancing drug candidate properties.

Other Notable Applications

- High-Performance Solvent: It is used as a solvent in chemical reactions, particularly for the synthesis of other fluorinated compounds.[1][3]
- Electronics Industry: Its dielectric properties are beneficial in the manufacturing of electronic components.[1][3]

- Derivatizing Agent: It has been used as a derivatizing agent for analyzing steroids in human plasma using gas chromatography/mass spectrometry.[7]
- Environmental Studies: It serves as a reference material in studies tracking the behavior of fluorinated compounds in the environment.[1]

Safety and Handling

Octafluorotoluene is a hazardous substance and requires careful handling. It is a highly flammable liquid and vapor, and is toxic if swallowed or inhaled.[4][6][7]

Hazard Type	GHS Classification and Statements	Reference(s)
Physical Hazard	H225: Highly Flammable liquid and vapor.	[4][7]
Health Hazards	H302: Harmful if swallowed. H331: Toxic if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.	[4][6][7]
Signal Word	Danger	[7]

Precautionary Measures & PPE:

- Engineering Controls: Use only outdoors or in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment.[5][10] Eyewash stations and safety showers should be nearby.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[5][7] A type ABEK (EN14387) respirator filter is recommended.
- Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3][5] Use non-sparking tools and take measures to prevent static discharge.[5][10]

- Storage: Store in a cool, well-ventilated, flammables-designated area in a tightly closed container.[2][10] Store locked up.[5][10]
- First Aid: In case of inhalation, move the person to fresh air.[5][10] For skin contact, wash off with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5][10] If ingested, rinse mouth with water and call a poison control center or doctor immediately.[5][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [guidechem.com]
- 4. Octafluorotoluene | C7F8 | CID 9906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. OCTAFLUOROTOLUENE - Safety Data Sheet [chemicalbook.com]
- 6. Octafluorotoluene, 98+% | Fisher Scientific [fishersci.ca]
- 7. Octafluorotoluene 98 434-64-0 [sigmaaldrich.com]
- 8. CN107417491A - A kind of preparation method of octafluoro toluene - Google Patents [patents.google.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name for C7F8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221213#iupac-name-for-c7f8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com